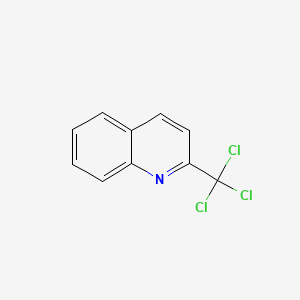

2-(Trichloromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Trichloromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H6Cl3N and its molecular weight is 246.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-(Trichloromethyl)quinoline serves as a valuable intermediate in organic synthesis. Its structure allows for the development of more complex organic compounds, which can be utilized in various chemical reactions. For instance, it can undergo transformations to yield other quinoline derivatives, which are important in medicinal chemistry.

Biological Research

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, making them potential candidates for antibiotic development.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival, similar to other quinoline derivatives known for their anticancer effects .

Pharmaceutical Development

Lead Compound for Therapeutics

Due to its biological activities, this compound is explored as a lead compound in drug discovery. Researchers are focusing on modifying its structure to enhance its efficacy and reduce toxicity while maintaining its therapeutic potential against various diseases .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating coatings and other materials that require specific chemical characteristics.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for harnessing its full potential in therapeutic applications. The compound's interaction with biological targets can lead to the inhibition of essential enzymatic activities, contributing to its antimicrobial and anticancer effects .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used to synthesize various quinoline derivatives |

| Biological Research | Antimicrobial and anticancer properties | Inhibits bacterial growth; potential anticancer activity |

| Pharmaceutical Development | Lead compound for new drugs | Modifications enhance efficacy; reduces toxicity |

| Industrial Applications | Production of specialty chemicals and materials | Suitable for coatings and advanced materials |

| Mechanistic Studies | Interaction with biological targets leading to inhibition of enzymatic activities | Affects key signaling pathways in cancer cells |

Case Studies

-

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential use as an antibiotic agent. -

Anticancer Mechanism Exploration

Research focused on the mechanism of action of related quinoline compounds revealed that they could inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells. This insight supports further investigation into this compound as a potential anticancer drug . -

Synthesis Methodology Development

A recent publication described innovative synthetic routes for producing trichloromethylated quinolines, showcasing the versatility of this compound as a precursor in complex organic synthesis .

Eigenschaften

Molekularformel |

C10H6Cl3N |

|---|---|

Molekulargewicht |

246.5 g/mol |

IUPAC-Name |

2-(trichloromethyl)quinoline |

InChI |

InChI=1S/C10H6Cl3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |

InChI-Schlüssel |

KASSNQGPPUVYNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(Cl)(Cl)Cl |

Synonyme |

2-(trichloromethyl)quinoline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.